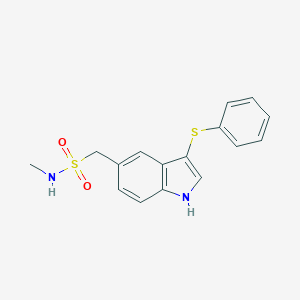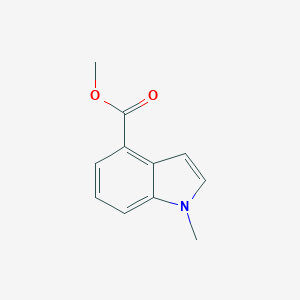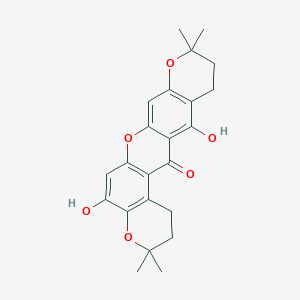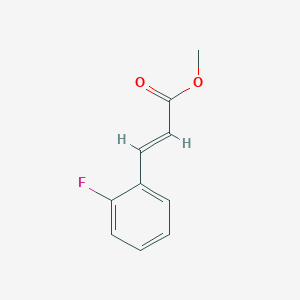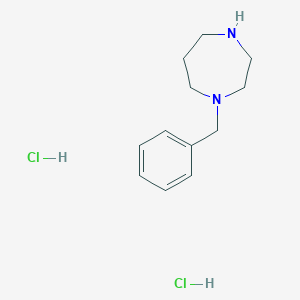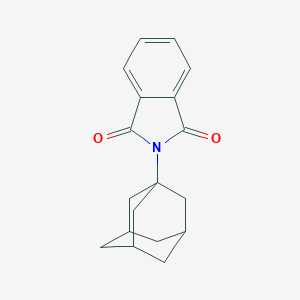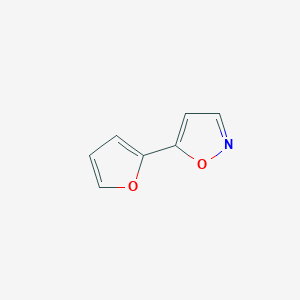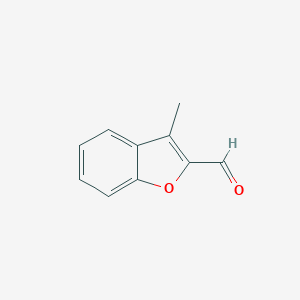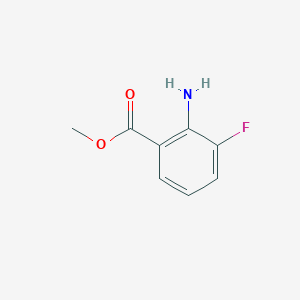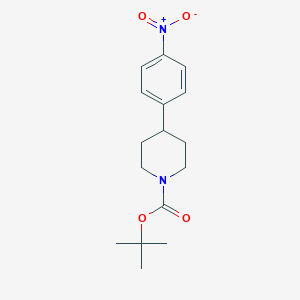
Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate is an organic compound with the molecular formula C16H22N2O4. It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a nitrophenyl substituent. This compound is commonly used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .
科学的研究の応用
Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including potential drug candidates for treating diseases such as cancer, inflammation, and neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product derivatives.
Biological Studies: Researchers use this compound to study the biological activity of piperidine derivatives and their potential therapeutic effects.
Industrial Applications: It is employed in the development of new materials and chemical processes, including the synthesis of polymers and other advanced materials.
Safety and Hazards
The safety data sheet for a similar compound, Boc-piperidine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
作用機序
Target of Action
Piperidine derivatives are known to be useful building blocks in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities .
Mode of Action
It’s worth noting that piperidine derivatives are often used in the synthesis of gpr119 selective agonists , which are patented as anti-obesity drugs . The interaction of these agonists with their targets could provide a hint about the potential mode of action of “Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate”.
Biochemical Pathways
Compounds containing piperazine rings have been reported to exhibit diverse biological activities, which can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring, thereby enhancing favorable interaction with macromolecules .
Pharmacokinetics
The compound’s molecular weight is 30636 , which is within the range generally considered favorable for oral bioavailability in drug design.
Result of Action
Piperidine derivatives are often used in the synthesis of compounds with a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Action Environment
It’s worth noting that the compound has a melting point of 69-70 °c and a boiling point of 4283±450 °C (Predicted) , which could potentially influence its stability under different environmental conditions.
準備方法
Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of 1-bromo-4-nitrobenzene with N-Boc-4-iodopiperidine. . The reaction conditions include the use of chloro-trimethyl-silane, ethylene dibromide, zinc, and CelPure P 65 in N,N-dimethylacetamide. The reaction is carried out at room temperature for about 30 minutes .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity .
化学反応の分析
Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
The major products formed from these reactions include the corresponding amine derivatives and deprotected piperidine compounds .
類似化合物との比較
Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
N-Boc-4-piperidineacetaldehyde: A related compound used as a reactant in the synthesis of various pharmaceuticals and organic compounds.
N-Boc-piperidine: Another derivative of piperidine with applications in organic synthesis and drug development.
The uniqueness of this compound lies in its combination of the Boc protecting group and the nitrophenyl substituent, which confer specific reactivity and stability properties .
特性
IUPAC Name |
tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-16(2,3)22-15(19)17-10-8-13(9-11-17)12-4-6-14(7-5-12)18(20)21/h4-7,13H,8-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXBHNXMRSXDRQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
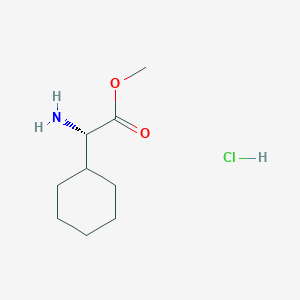
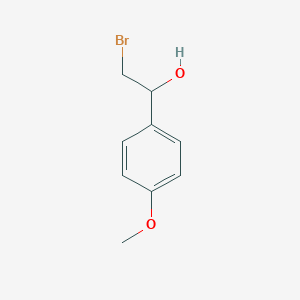
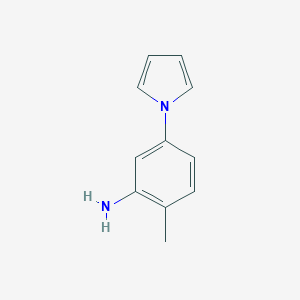
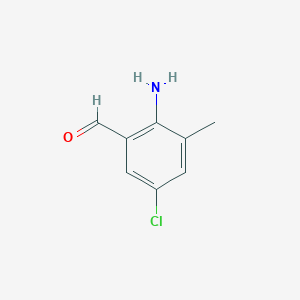
![Methyl 3,4-dihydro-2h-benzo[b][1,4]oxazine-5-carboxylate](/img/structure/B170257.png)
